molecular formula C5H4F4O2 B14405487 Methyl 2,2,3,4-tetrafluorobut-3-enoate CAS No. 84195-41-5

Methyl 2,2,3,4-tetrafluorobut-3-enoate

Cat. No.: B14405487
CAS No.: 84195-41-5
M. Wt: 172.08 g/mol
InChI Key: UMLDTZBTDXMAQK-UHFFFAOYSA-N
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Description

Methyl 2,2,3,4-tetrafluorobut-3-enoate is an organic compound with the molecular formula C5H4F4O2 It is a fluorinated ester, characterized by the presence of four fluorine atoms and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2,3,4-tetrafluorobut-3-enoate typically involves the fluorination of suitable precursors. One common method is the reaction of methyl 3-butenoate with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to enhance yield and selectivity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,4-tetrafluorobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Fluorine-substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2,2,3,4-tetrafluorobut-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a fluorinated probe in biochemical studies.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 2,2,3,4-tetrafluorobut-3-enoate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis or other transformations, leading to the formation of active intermediates that exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,4,4-tetrafluorobut-2-enoate: Similar structure but different fluorine atom positions.

    Ethyl 2,2,3,4-tetrafluorobut-3-enoate: Similar structure with an ethyl ester group instead of a methyl ester group.

    Methyl 2,2,3,3-tetrafluoropropanoate: Similar fluorination pattern but different carbon chain length.

Uniqueness

Methyl 2,2,3,4-tetrafluorobut-3-enoate is unique due to its specific fluorination pattern and the presence of both an ester and a double bond. This combination of features imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

84195-41-5

Molecular Formula

C5H4F4O2

Molecular Weight

172.08 g/mol

IUPAC Name

methyl 2,2,3,4-tetrafluorobut-3-enoate

InChI

InChI=1S/C5H4F4O2/c1-11-4(10)5(8,9)3(7)2-6/h2H,1H3

InChI Key

UMLDTZBTDXMAQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=CF)F)(F)F

Origin of Product

United States

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